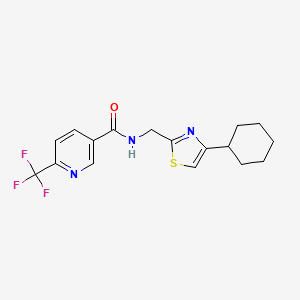

N-((4-cyclohexylthiazol-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

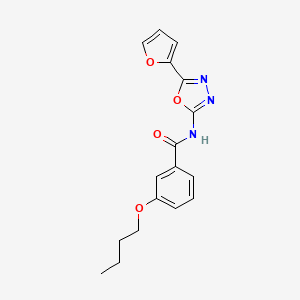

N-((4-cyclohexylthiazol-2-yl)methyl)-6-(trifluoromethyl)nicotinamide (CTM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential coenzymes involved in various biological processes.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. In particular, the thiazole moiety has been explored for its potential in developing novel antibiotics. Researchers have investigated the compound’s effectiveness against various pathogens, making it a promising candidate for combating infectious diseases .

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Thiazole-based molecules have been studied extensively for their ability to inhibit cancer cell growth. Our compound may interfere with specific cellular pathways, making it an exciting target for further investigation. Researchers have evaluated its impact on different cancer cell lines, assessing its cytotoxic effects and potential as an antitumor agent .

Antioxidant Properties

Thiazoles often exhibit antioxidant activity due to their electron-donating properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Our compound may contribute to scavenging reactive oxygen species, making it relevant for applications in health and wellness .

Anti-Inflammatory Effects

Inflammation is a common underlying factor in various diseases. Thiazole derivatives, including our compound, have been investigated for their anti-inflammatory potential. By modulating inflammatory pathways, these molecules could offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .

Hepatoprotective Activity

Liver health is essential for overall well-being. Some thiazole-based compounds have shown hepatoprotective effects, safeguarding liver cells from damage caused by toxins, drugs, or infections. Our compound’s unique structure may contribute to liver protection, making it relevant for liver-related research .

Potential as an Antihypertensive Agent

Hypertension (high blood pressure) is a prevalent health issue worldwide. Researchers have explored thiazole derivatives as potential antihypertensive agents. Our compound’s trifluoromethylpyridine moiety could interact with relevant receptors, affecting blood pressure regulation. Investigating its impact on vascular function and blood pressure control is warranted .

Neuroprotective Applications

Given the compound’s structural features, it may have neuroprotective properties. Thiazoles have been linked to improved cognitive function and protection against neurodegenerative diseases. Researchers could explore our compound’s effects on neuronal health, memory, and neuroinflammation .

Other Applications

Beyond the mentioned fields, our compound’s unique structure opens up possibilities in various other areas. These might include drug delivery systems, photodynamic therapy, and material science applications. Researchers can investigate its interactions with specific receptors, enzymes, and cellular components to uncover additional uses .

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS/c18-17(19,20)14-7-6-12(8-21-14)16(24)22-9-15-23-13(10-25-15)11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIABDMAOONGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639051.png)

![2-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2639052.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2639063.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)

![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)